3,5-Dibromobenzamide

Übersicht

Beschreibung

“3,5-Dibromobenzamide” is a chemical compound with the molecular formula C7H5Br2NO . It has an average mass of 278.929 Da and a monoisotopic mass of 276.873779 Da . It is also known by other names such as “Benzamide, 3,5-dibromo-” and "3,5-Dibromo-benzamide" .

Molecular Structure Analysis

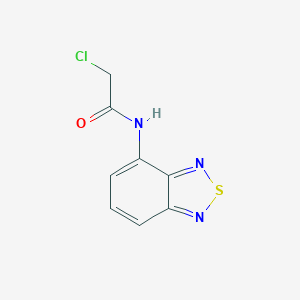

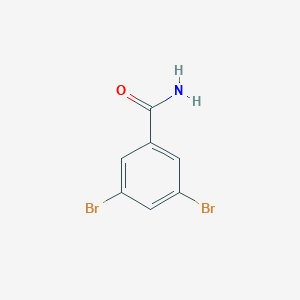

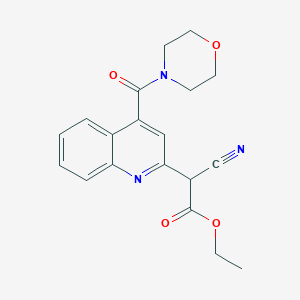

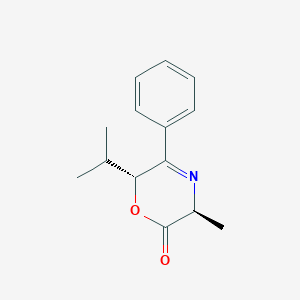

The molecular structure of “3,5-Dibromobenzamide” consists of a benzamide core substituted with two bromine atoms at the 3rd and 5th positions . The InChI string representation of its structure is InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) .

Physical And Chemical Properties Analysis

“3,5-Dibromobenzamide” has a molecular weight of 278.93 g/mol . It has a computed XLogP3 value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its topological polar surface area is 43.1 Ų .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,5-Dibromobenzamide: is widely used as an organic building block in the synthesis of various complex molecules. Its bromine atoms are reactive sites that can participate in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds in organic chemistry . This compound serves as a precursor for synthesizing acetylenes, aromatic compounds, and heterocycles, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 3,5-Dibromobenzamide is utilized for the synthesis of organic compounds that have potential medicinal properties. It has been shown to be an efficient cross-coupling agent, which is crucial in creating new drugs with specific biological activities. Its role in the development of novel therapeutic agents is significant, especially in the areas of cancer treatment and anti-inflammatory drugs .

Material Science

The application of 3,5-Dibromobenzamide in material science is linked to its utility as a precursor for the synthesis of organic compounds that can be used in the creation of new materials. These materials may have unique properties such as conductivity, flexibility, or resistance to degradation, making them suitable for use in electronics, coatings, and other advanced material applications .

Analytical Chemistry

3,5-Dibromobenzamide: plays a role in analytical chemistry as a standard or reference compound. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods. This ensures the accuracy and reliability of analytical results, which is critical in quality control and regulatory compliance .

Biochemistry

In biochemistry, 3,5-Dibromobenzamide may be used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions with biological molecules helps in elucidating biochemical pathways and mechanisms of action, which is essential for drug discovery and biotechnological applications .

Environmental Applications

The environmental applications of 3,5-Dibromobenzamide include its use as a tracer or marker in environmental studies. Its distinct chemical signature allows researchers to track the movement and transformation of organic compounds in various ecosystems. This information is valuable in assessing the environmental impact of chemical pollutants and in the development of strategies for pollution remediation .

Safety and Hazards

“3,5-Dibromobenzamide” is classified as toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of exposure, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray . If swallowed or inhaled, immediate medical attention is required .

Eigenschaften

IUPAC Name |

3,5-dibromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFGMNBDIDEBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371032 | |

| Record name | 3,5-Dibromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromobenzamide | |

CAS RN |

175205-85-3 | |

| Record name | 3,5-Dibromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3,5-dibromobenzamide in organic synthesis?

A1: 3,5-Dibromobenzamide serves as a crucial building block for synthesizing more complex molecules. For instance, it acts as a precursor in synthesizing various substituted quinazolinone derivatives. [, ] These heterocyclic compounds, particularly 2,6,8-triarylquinazolin-4(3H)-ones, are synthesized through a multistep process involving condensation, Suzuki-Miyaura cross-coupling, and dehydrogenation reactions. [] These derivatives are investigated for their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the Suzuki-Miyaura cross-coupling reaction involving 3,5-dibromobenzamide derivatives?

A2: Researchers successfully employed the Suzuki-Miyaura cross-coupling reaction on 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, derived from 3,5-dibromobenzamide. [] This reaction involves reacting these dibromo-quinazolinones with various arylboronic acids in the presence of a palladium catalyst. This crucial step replaces the bromine atoms with aryl groups, enabling the synthesis of diverse 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. []

Q3: Have any biological activities been explored for compounds synthesized using 3,5-dibromobenzamide?

A3: While the provided research primarily focuses on synthesis methodologies, one study explored the antihelminthic activity of a compound derived from 3,5-dibromobenzamide. [, ] This compound, N-[3-chloro-4-[(1-ethyl-2-benzimidazolyl)thio]phenyl]-2-hydroxy-3,5-dibromobenzamide (designated as agent G-1724), demonstrated a notable nematocidal effect (71-78%) against Trichocephalus muris and Trichinella spiralis in murine models. [, ] This finding suggests the potential of exploring 3,5-dibromobenzamide derivatives for developing novel antiparasitic drugs.

Q4: What spectroscopic techniques are employed to characterize 3,5-dibromobenzamide and its derivatives?

A4: Although the provided research articles don't delve into the specifics of characterizing 3,5-dibromobenzamide itself, they highlight the use of UV-Vis and fluorescence spectroscopy for studying the photophysical properties of its tetraarylbisquinazolinone derivatives. [] These techniques help understand the influence of different substituents on intramolecular charge transfer (ICT) within these molecules. [] For a comprehensive characterization of 3,5-dibromobenzamide, one would typically employ techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry, alongside elemental analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

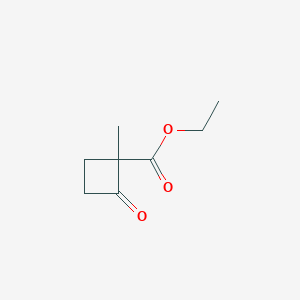

![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)

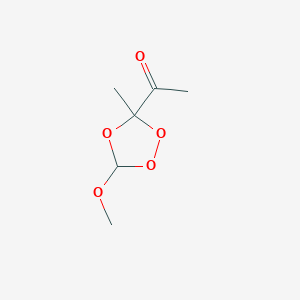

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)

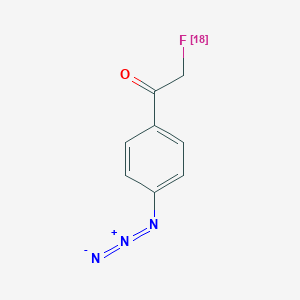

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)